molecular formula C7H12O2 B1287530 4-Cyclopropylbutanoic acid CAS No. 5687-84-3

4-Cyclopropylbutanoic acid

Cat. No. B1287530
CAS RN: 5687-84-3
M. Wt: 128.17 g/mol
InChI Key: QTFPLPYKIHFSLC-UHFFFAOYSA-N
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Description

4-Cyclopropylbutanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reactions that could be relevant to the synthesis and properties of 4-cyclopropylbutanoic acid. For instance, cyclopropylideneacetic acids are mentioned as substrates in cyclization reactions , and cyclohexa-1,4-dienes are discussed in the context of transfer hydro-tert-butylation . These studies may provide insights into the reactivity and potential synthetic routes for 4-cyclopropylbutanoic acid.

Synthesis Analysis

The synthesis of cyclic compounds related to 4-cyclopropylbutanoic acid is explored in several studies. For example, cyclopropylideneacetic acids and esters undergo CuX(2)-mediated cyclization to yield 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones . Although this does not directly describe the synthesis of 4-cyclopropylbutanoic acid, the reactivity of cyclopropylideneacetic acid derivatives could be extrapolated to the synthesis of 4-cyclopropylbutanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-cyclopropylbutanoic acid is detailed in the literature. A new polymorph of 4-oxo-4-phenylbutanoic acid is reported, which provides insights into the crystallographic properties of substituted butanoic acids . This information could be useful in predicting the molecular structure and crystalline properties of 4-cyclopropylbutanoic acid.

Chemical Reactions Analysis

The chemical reactivity of related compounds is well-documented. The study on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives shows that the C3 nitrogen group plays a key role in cyclization reactions . This suggests that the cyclopropyl group in 4-cyclopropylbutanoic acid could similarly influence its reactivity in cyclization reactions. Additionally, the transfer hydro-tert-butylation of alkenes using cyclohexa-1,4-dienes as isobutane equivalents indicates the potential for novel carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-cyclopropylbutanoic acid are not directly reported, the properties of structurally related compounds can provide some context. For example, the facile synthesis of 2-methylenecyclobutanones and their subsequent Baeyer–Villiger oxidation to 4-methylenebutanolides highlights the potential reactivity of cyclobutane derivatives . This could be relevant to the physical and chemical behavior of 4-cyclopropylbutanoic acid, as the cyclopropyl group may impart similar reactivity patterns.

Scientific Research Applications

Toxicity and Biological Activity

4-Cyclopropylbutanoic acid, found in Amanita mushrooms, has demonstrated toxicity towards certain fungi, arthropods, and bacteria. This suggests potential applications in pest control and antimicrobial treatments. The toxicity to bacteria was reversible upon the addition of isoleucine, indicating a specific biochemical interaction (Drehmel & Chilton, 2002).

Synthesis and Structural Characterization

The synthesis and stereochemistry of 2-amino-3-cyclopropylbutanoic acid, a compound related to 4-cyclopropylbutanoic acid, have been explored. This research contributes to understanding the structural properties of cyclopropyl amino acids, which could inform their practical applications in chemical synthesis (Morimoto et al., 2002).

Herbicidal and Fungicidal Applications

Compounds derived from cyclopropanecarboxylic acid, a relative of 4-cyclopropylbutanoic acid, have shown significant herbicidal and fungicidal activities. This indicates potential for the development of new agrochemicals based on similar structures (Tian et al., 2009).

Potential in Pharmacology

Studies on analogs of 2-amino-5-phosphonopentanoic acid, structurally similar to 4-cyclopropylbutanoic acid, indicate their potential as competitive antagonists for NMDA receptors. This could have implications for the development of new drugs targeting neurological disorders (Dappen et al., 2010).

Applications in Organic Chemistry

The reactivity of cyclopropanol derivatives, akin to 4-cyclopropylbutanoic acid, with carbenes has been investigated, leading to the formation of 4-phenylbutanoic acid derivatives. These findings are relevant for organic synthesis, particularly in the creation of complex organic molecules (Oku et al., 1992).

properties

IUPAC Name

4-cyclopropylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFPLPYKIHFSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599605
Record name 4-Cyclopropylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylbutanoic acid

CAS RN

5687-84-3
Record name 4-Cyclopropylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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